molecular formula C10H13Cl2NO B12276488 trans-3-(4-Chlorophenoxy)cyclobutanamineHydrochloride

trans-3-(4-Chlorophenoxy)cyclobutanamineHydrochloride

Cat. No.: B12276488
M. Wt: 234.12 g/mol
InChI Key: UQYMDPWZRUJWQY-UHFFFAOYSA-N
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Description

trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO. It is a hydrochloride salt form of trans-3-(4-Chlorophenoxy)cyclobutanamine, which is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride typically involves the reaction of 4-chlorophenol with cyclobutanone to form 4-chlorophenoxycyclobutanone. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield trans-3-(4-Chlorophenoxy)cyclobutanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different reactivity, potency, and selectivity in various applications .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

3-(4-chlorophenoxy)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c11-7-1-3-9(4-2-7)13-10-5-8(12)6-10;/h1-4,8,10H,5-6,12H2;1H

InChI Key

UQYMDPWZRUJWQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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